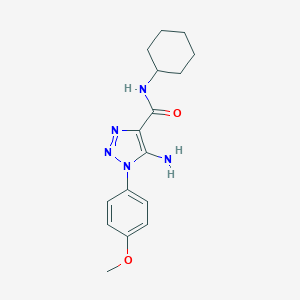

5-amino-N-ciclohexil-1-(4-metoxifenil)-1H-1,2,3-triazol-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-Cancer Activity: Studies have shown that triazole derivatives can exhibit significant anticancer properties. For instance, derivatives similar to 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

- Anti-Inflammatory Properties: Research indicates that triazole compounds may modulate inflammatory pathways, potentially serving as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

- Antimicrobial Effects: The compound's structure suggests potential antimicrobial activity. Triazoles have been noted for their ability to disrupt microbial cell membranes, making them candidates for developing new antibiotics.

Biological Studies

In biological research, 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is utilized to explore cellular processes:

- Cellular Mechanisms: The compound is used to study its interactions with various cellular receptors and enzymes. Its binding affinity to specific targets can elucidate pathways involved in disease processes.

- Gene Expression Modulation: Investigations into how the compound affects gene expression related to inflammation and cancer progression are ongoing. This could lead to novel therapeutic strategies targeting gene regulation.

Materials Science

The unique properties of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide make it a candidate for materials science applications:

- Conductive Materials: Research is exploring its potential use in developing conductive polymers or materials that exhibit specific electronic properties due to the triazole ring structure.

- Fluorescent Materials: The compound's photophysical properties are being studied for applications in optoelectronic devices or sensors where fluorescence is a key feature.

Agricultural Applications

The biological activity of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide suggests potential uses in agriculture:

- Pesticides and Herbicides: Its efficacy against certain pests and diseases positions it as a candidate for developing new agrochemicals. The compound's mechanism may involve disrupting metabolic processes in target organisms.

Case Study 1: Anticancer Activity

A recent study demonstrated that a derivative similar to 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant growth inhibition in several cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 80% . This underscores the potential of triazoles as anticancer agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of triazoles. The study revealed that compounds with similar structures effectively reduced levels of inflammatory markers in vitro and in vivo models . These findings support further exploration into their therapeutic use for inflammatory diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an azide and an alkyne. In this case, the azide derivative of 4-methoxyphenyl and the alkyne derivative of cyclohexylamine are used.

Amidation: The resulting triazole intermediate is then subjected to amidation with an appropriate carboxylic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mecanismo De Acción

The mechanism of action of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

5-amino-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide: A similar compound with a pyrazole ring instead of a triazole ring.

4-methoxyphenyl-1H-1,2,3-triazole derivatives: Compounds with similar structural features but different substituents.

Actividad Biológica

5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950240-07-0) is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is C16H21N5O2, with a molecular weight of 315.37 g/mol. The structure features a triazole ring, which is known for its biological significance in various pharmacological contexts.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as cyclooxygenases (COX-1 and COX-2) and histone deacetylases (HDAC). These enzymes are crucial in inflammation and cancer progression .

- Receptor Interaction : It can bind to specific cellular receptors, modulating signal transduction pathways that affect cell proliferation and apoptosis.

- Gene Expression Modulation : The compound can influence the expression of genes associated with inflammatory responses and tumor growth, thereby exerting anti-inflammatory and anticancer effects .

Anticancer Activity

Research has indicated that 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. In studies evaluating its potency:

- IC50 Values : The compound demonstrated submicromolar activity (pEC50 > 6) against several tumor cell lines, including human colon adenocarcinoma (CXF HT-29) and ovarian adenocarcinoma (OVXF 899) .

| Cell Line | IC50 Value (μM) |

|---|---|

| Human Colon Adenocarcinoma | < 0.5 |

| Human Ovarian Adenocarcinoma | < 0.3 |

| Human Lung Adenocarcinoma | < 0.7 |

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent by inhibiting key inflammatory mediators. Its ability to modulate COX enzymes suggests it could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains with promising results, although further studies are necessary to confirm its efficacy .

Case Studies

Case Study 1 : A study focused on the optimization of the triazole core led to the identification of derivatives with enhanced potency against Trypanosoma cruzi, the causative agent of Chagas disease. The optimized compounds exhibited significant reductions in parasite burden in infected models .

Case Study 2 : In another investigation, derivatives of this triazole compound were synthesized and tested for their cytotoxic effects against a panel of human cancer cell lines. The results highlighted the potential for developing new anticancer therapies based on this scaffold .

Propiedades

IUPAC Name |

5-amino-N-cyclohexyl-1-(4-methoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-23-13-9-7-12(8-10-13)21-15(17)14(19-20-21)16(22)18-11-5-3-2-4-6-11/h7-11H,2-6,17H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQOPQCSRDKJTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.